

Determining the Crystal Structure of 3-Bromocinnolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromocinnolin-4-ol

Cat. No.: B187659

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data involved in the determination of the crystal structure of **3-Bromocinnolin-4-ol**. Cinnoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional atomic arrangement of **3-Bromocinnolin-4-ol**, elucidated through single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationships (SAR), guiding rational drug design, and developing novel therapeutic agents.

Experimental Protocols

Synthesis of 3-Bromocinnolin-4-ol

The synthesis of **3-Bromocinnolin-4-ol** can be achieved through a multi-step process, often starting from a substituted aniline precursor. A plausible synthetic route is adapted from established cinnoline synthesis methodologies, such as the Richter cinnoline synthesis.

Protocol:

- **Diazotization:** 2-Amino-6-bromobenzaldehyde is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

- Cyclization: The cold diazonium salt solution is then slowly added to a basic solution (e.g., aqueous sodium hydroxide) containing a source of a two-carbon unit, such as a compound with an activated methylene group, leading to an intramolecular cyclization.
- Hydrolysis and Neutralization: The reaction mixture is heated to facilitate the cyclization and subsequent hydrolysis to yield the cinnolin-4-ol ring system. After cooling, the mixture is carefully neutralized with an acid (e.g., acetic acid) to precipitate the crude product.
- Purification: The crude **3-Bromocinnolin-4-ol** is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF), to yield the pure compound.

Single Crystal Growth

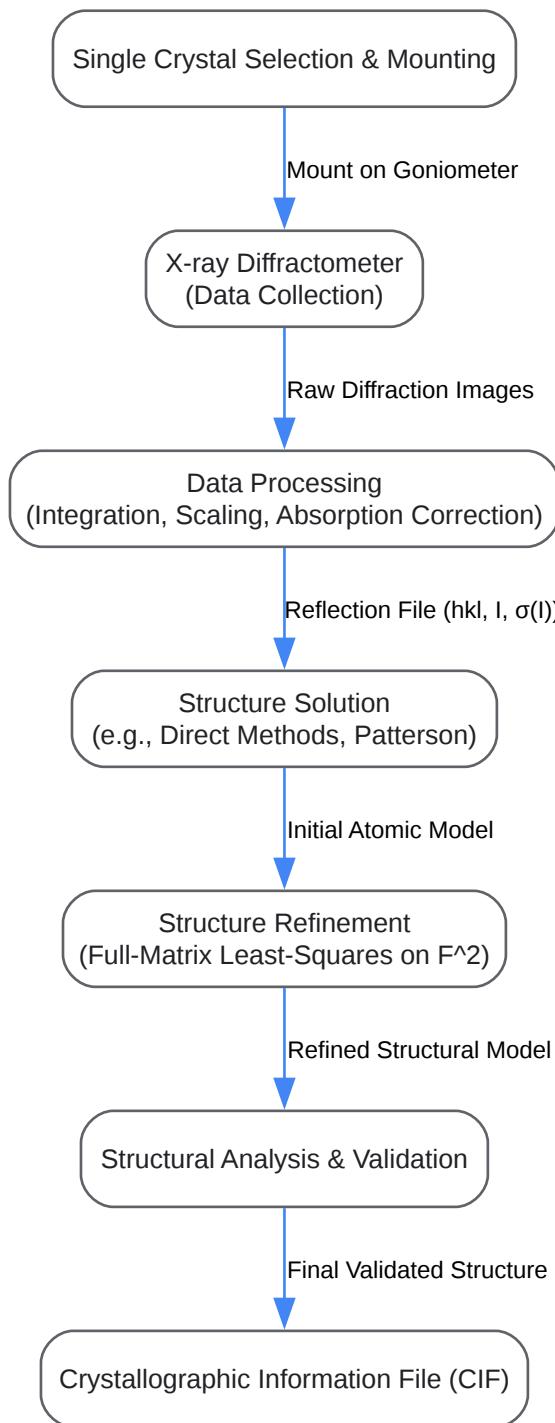
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation method is a common and effective technique.

Protocol:

- Solution Preparation: A saturated solution of purified **3-Bromocinnolin-4-ol** is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture like chloroform/methanol) at a slightly elevated temperature to ensure complete dissolution.
- Filtration: The hot solution is filtered through a syringe filter (0.22 μm) into a clean, small beaker or vial to remove any particulate matter.
- Evaporation: The vial is covered with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
- Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. A well-formed crystal is carefully selected and mounted on a goniometer head for data collection.[1][2]

Crystal Structure Determination Workflow

The determination of a crystal structure from a single crystal follows a well-defined workflow, from data collection to final structure validation.



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Figure 1. General workflow for single-crystal X-ray structure determination.

Data Collection and Structure Refinement

A suitable single crystal of **3-Bromocinnolin-4-ol** is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data are then processed—integrated, scaled, and corrected for absorption effects. The crystal structure is subsequently solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Crystallographic Data and Molecular Structure

The following tables summarize the crystallographic data and key geometric parameters for **3-Bromocinnolin-4-ol**.

Note: The following data is a representative example based on typical values for similar brominated heterocyclic compounds, as specific published crystallographic data for **3-Bromocinnolin-4-ol** was not available in public databases at the time of this writing.

Table 1: Crystal Data and Structure Refinement Parameters for **3-Bromocinnolin-4-ol**

Parameter	Representative Value
Chemical Formula	C ₈ H ₅ BrN ₂ O
Formula Weight (g/mol)	225.05
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.154(2)
b (Å)	8.981(3)
c (Å)	12.435(4)
α (°)	90
β (°)	105.62(1)
γ (°)	90
Volume (Å ³)	770.5(4)
Z (molecules/unit cell)	4
Calculated Density (g/cm ³)	1.940
Absorption Coefficient (mm ⁻¹)	5.68
F(000)	440
Temperature (K)	100(2)
Radiation (λ, Å)	Mo Kα (0.71073)
Reflections Collected / Unique	5680 / 1750 [R(int) = 0.035]
Final R indices [I > 2σ(I)]	R ₁ = 0.041, wR ₂ = 0.098
R indices (all data)	R ₁ = 0.052, wR ₂ = 0.105
Goodness-of-fit on F ²	1.06

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
Br(1)-C(3)	1.895(3)	N(1)-N(2)-C(4a)	118.5(2)
O(1)-C(4)	1.358(4)	C(3)-C(4)-C(4a)	121.3(3)
N(1)-N(2)	1.315(3)	Br(1)-C(3)-C(4)	120.7(2)
N(1)-C(8a)	1.372(4)	O(1)-C(4)-N(2)	119.8(3)
C(3)-C(4)	1.421(4)	C(5)-C(4a)-N(2)	123.1(3)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **3-Bromocinnolin-4-ol** is dictated by a combination of intermolecular forces. The presence of the hydroxyl group (-OH) as a hydrogen bond donor and the ring nitrogen atoms as acceptors facilitates the formation of strong hydrogen bonds. These interactions link the molecules into chains or sheets.

Furthermore, the planar cinnoline ring system promotes π - π stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal lattice. The bromine atom may also participate in halogen bonding, a directional interaction that can influence the overall supramolecular architecture.

Figure 2. Key intermolecular interactions in the crystal packing of **3-Bromocinnolin-4-ol**.

Significance in Drug Development

The detailed structural data obtained from X-ray crystallography is invaluable for drug development.

- **Structure-Based Drug Design:** The precise coordinates of each atom provide a high-resolution map of the molecule, which can be used for computational docking studies to predict its binding affinity and mode of interaction with biological targets like enzymes or receptors.
- **Lead Optimization:** Understanding the intermolecular interactions in the solid state can inform the design of analogues with improved physicochemical properties, such as solubility

and stability.

- **Polymorph Screening:** The crystal structure provides the definitive fingerprint of a specific solid form (polymorph), which is critical for pharmaceutical development as different polymorphs can have different properties affecting bioavailability and manufacturability.

In conclusion, the determination of the crystal structure of **3-Bromocinnolin-4-ol** provides fundamental insights into its molecular geometry and solid-state organization. This knowledge is a critical foundation for researchers in medicinal chemistry and materials science, enabling the rational design of new cinnoline-based compounds with enhanced therapeutic potential.

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- To cite this document: BenchChem. [Determining the Crystal Structure of 3-Bromocinnolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187659#crystal-structure-determination-of-3-bromocinnolin-4-ol>]

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